molecular formula C9H8KO4 B1592531 Potassium monomethyl terephthalate CAS No. 42967-55-5

Potassium monomethyl terephthalate

Cat. No.: B1592531
CAS No.: 42967-55-5
M. Wt: 219.26 g/mol
InChI Key: XWTBMFFYBMCHBV-UHFFFAOYSA-N
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Description

Potassium monomethyl terephthalate is a useful research compound. Its molecular formula is C9H8KO4 and its molecular weight is 219.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Potassium monomethyl terephthalate, also known as potassium 4-(methoxycarbonyl)benzoate, primarily targets polyethylene terephthalate (PET) plastic waste . It acts as a catalyst in the methanolysis of PET, a chemical pathway for depolymerizing post-consumer PET plastic waste into monomeric feedstock .

Mode of Action

This compound interacts with its target, PET, through a low-energy catalytic route for methanolysis . This interaction leads to the conversion of PET resin into dimethyl terephthalate (DMT), a monomeric feedstock . The compound’s action results in the complete decomposition of PET resins into monomers within 24 hours .

Biochemical Pathways

The biochemical pathway affected by this compound involves the depolymerization of PET . This process proceeds through two series of reaction steps, leading to the degradation of PET . The downstream effects include the production of DMT and the creation of major by-products such as 2-hydroxyethyl methyl terephthalate and monomethyl terephthalate .

Pharmacokinetics

It facilitates the conversion of PET into a more bioavailable form, DMT .

Result of Action

The molecular and cellular effects of this compound’s action include the transformation of PET into a more bioavailable form, DMT . This transformation is achieved through the compound’s catalytic action in the methanolysis of PET .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound exhibits high selectivity of DMT at a mild temperature range of 20–35 °C . Furthermore, the moisture level in the reaction system can affect the conversion of PET into DMT . The compound’s action is also influenced by the presence of cosolvents, which can affect its catalytic performance .

Properties

CAS No.

42967-55-5

Molecular Formula

C9H8KO4

Molecular Weight

219.26 g/mol

IUPAC Name

potassium;4-methoxycarbonylbenzoate

InChI

InChI=1S/C9H8O4.K/c1-13-9(12)7-4-2-6(3-5-7)8(10)11;/h2-5H,1H3,(H,10,11);

InChI Key

XWTBMFFYBMCHBV-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)C(=O)[O-].[K+]

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)O.[K]

42967-55-5

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Potassium monomethyl terephthalate was prepared by adding dropwise a solution of 85.5 grams (1.286 mole) potassium hydroxide (85% pellets) in 675 ml methanol to a stirred solution of 250 grams (1.286 mole) of dimethyl terephthalate in 1600 ml. of benzene at 60° C. over 1 hour. The mixture was refluxed for 15 minutes, cooled, and filtered. The white solid on the filter was washed with acetone and sucked dry. It weighed 263 grams (93 mole % yield). It did not melt below 400° C.
Quantity
85.5 g
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
675 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Potassium monomethyl terephthalate

Synthesis routes and methods II

Procedure details

To a three-necked 50 ml round bottom flask equipped with a mechanical stirrer, reflux condenser and an addition funnel topped with a drying tube containing indicating Drierite® were added 2.70 gm (0.0139 mole) of dimethyl terephthalate (ex Aldrich Chemical Co.) and 15 ml of toluene. A solution containing 0.76 gm (0.0136 mole) of potassium hydroxide and 10 ml of methanol was added dropwise to the diester solution. The mixture formed an immediate emulsion. The emulsion was heated to 65-70° C. and soon thereafter a precipitate began to form. After 30 minutes the reaction was complete. The mixture was cooled to room temperature and the solid collected on a Buchner funnel. The filter cake was washed several times with warm toluene and ether; thereupon the cake was dried in a vacuum oven at 60° C. The yield was 2.85 gm (96%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0.76 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
[Compound]
Name
diester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Monopotassium Methyl Terephthalate

Synthesis routes and methods III

Procedure details

Typical reagent levels were as follows: dihexyl terephthalate (33.5 g, 0.10 mole), potassium hydroxide (5.6 g, 0.10 mole), 100 ml of toluene and 20 ml of 1-hexanol. After workup 20.2g (70%) of product was recovered.
Quantity
33.5 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
potassium monomethyl terephthalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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